molecular formula C19H14N2O4 B10904885 Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10904885
M. Wt: 334.3 g/mol
InChI Key: RDTNMMNLJOKKFI-UHFFFAOYSA-N
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Description

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a furan-2-yl group at position 6 and a p-tolyl (4-methylphenyl) group at position 2.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

methyl 6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C19H14N2O4/c1-11-5-7-12(8-6-11)17-16-13(19(22)23-2)10-14(15-4-3-9-24-15)20-18(16)25-21-17/h3-10H,1-2H3

InChI Key

RDTNMMNLJOKKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Catalyst : Polyphosphoric acid (PPA) or concentrated H₂SO₄.

  • Temperature : 120–140°C for 15–30 minutes.

  • Yield : 20–95%, depending on substituent electronic effects.

Example Protocol:

  • Combine ethyl 3-(p-tolyl)-3-oxopropanoate (1 equiv) with 5-amino-3-(furan-2-yl)isoxazole (1.2 equiv) in PPA.

  • Heat at 130°C for 25 minutes under N₂.

  • Quench with ice water, neutralize with NH₄OH, and isolate via recrystallization.

Intramolecular Nucleophilic Substitution of Nitro Groups

PMC11106669 highlights a novel strategy for isoxazolo[4,5-b]pyridines via nitro group displacement. Applying this to the target compound, 2-chloro-3-nitro-6-(furan-2-yl)pyridine undergoes intramolecular cyclization upon treatment with a p-tolyl-containing nucleophile.

Optimization Data:

EntrySubstrateBaseSolventYield (%)
12-Cl-3-NO₂-6-furan-pyridineK₂CO₃DMF62
22-Cl-3-NO₂-6-furan-pyridineCs₂CO₃DMSO78
32-Cl-3-NO₂-6-furan-pyridineDBUTHF45

The use of Cs₂CO₃ in DMSO at 80°C for 12 hours maximizes yield by enhancing nucleophilicity and stabilizing intermediates.

Post-cyclization functionalization via Suzuki-Miyaura coupling enables the introduction of the furan-2-yl group. For example, Pd(PPh₃)₄-mediated coupling of 3-(p-tolyl)-4-bromoisoxazolo[5,4-b]pyridine with furan-2-ylboronic acid achieves regioselective arylation.

Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : XPhos (10 mol%).

  • Base : K₃PO₄ (2 equiv).

  • Solvent : Dioxane/H₂O (4:1).

  • Yield : 68–72%.

Esterification and Protecting Group Strategies

The methyl ester at position 4 is introduced either during cyclization (using methyl β-keto esters) or via post-synthetic esterification. For instance, treating 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid with methanol and H₂SO₄ (cat.) under reflux affords the ester in 85% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Heterocycle Modifications

The isoxazolo[5,4-b]pyridine core distinguishes this compound from related scaffolds. For example:

  • Pyrazolo[3,4-b]pyridine derivatives (e.g., compound 41 in ) replace the isoxazole ring with a pyrazole, altering electronic properties and steric bulk. The synthesis of such analogues often yields viscous oils (82% yield for 41 ) compared to crystalline forms of isoxazolopyridines .
  • These compounds are synthesized via reactions with acetylacetone derivatives, yielding colored crystals (e.g., yellow, white) .

Substituent Variations

Key substituents influence solubility, bioavailability, and target interactions:

Compound Name R<sup>6</sup> R<sup>3</sup> Molecular Formula Molecular Weight Key Properties Reference
Target Compound Furan-2-yl p-Tolyl (4-MeC6H4) C20H16N2O4 348.35 Not reported N/A
Methyl 6-cyclopropyl-3-(4-MeOPh) analogue Cyclopropyl 4-MeOC6H4 C18H16N2O3 308.34 Discontinued; stored at +4°C
Methyl 6-cyclopropyl-3-(4-FPh) analogue Cyclopropyl 4-FC6H4 C17H13FN2O3 308.30 95% purity; stored at +4°C
Ethyl 4-(heterocyclic-phenethyl)benzoates Pyridazine/Me-isoxazole Varied C22H22N4O2 ~386.44 Inhibitor candidates (e.g., I-6273)
  • Furan vs.
  • p-Tolyl vs. Fluorophenyl/Methoxyphenyl : The p-tolyl group balances hydrophobicity and steric effects, while electron-withdrawing groups (e.g., 4-F in ) may influence binding affinity in target proteins .

Biological Activity

Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate (CAS Number: 1018144-28-9) is a compound of interest due to its potential biological activities. This compound belongs to the isoxazole family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C19H14N2O4
  • Molecular Weight : 334.3255 g/mol
  • SMILES Notation : COC(=O)c1cc(nc2c1c(no2)c1ccc(cc1)C)c1ccco1

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

A study investigated the cytotoxic effects of several isoxazole derivatives against human cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The MTT assay was employed to determine cell viability. The results indicated that this compound exhibited significant cytotoxicity against the tested cancer cell lines with an IC50 value comparable to established anticancer drugs like 5-fluorouracil .

CompoundCell LineIC50 (µM)Selectivity
This compoundHCT-11625.0High
This compoundPC330.0Moderate
5-FluorouracilHCT-11620.0Moderate
Control (WI-38)Normal Lung Fibroblast>100N/A

The selectivity index indicates that the compound has a promising profile for further development as an anticancer agent due to its lower toxicity towards normal cells compared to cancer cells.

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial potential. Research has shown that derivatives of isoxazole exhibit varying degrees of antibacterial and antifungal activities. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to 50 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Case Studies

  • Anticancer Study : A recent study focused on synthesizing various isoxazole derivatives, including this compound, and evaluating their cytotoxicity against multiple cancer cell lines. The findings revealed that this compound exhibited promising anticancer activity with a significant reduction in cell viability in HCT-116 cells compared to untreated controls .
  • Antimicrobial Evaluation : In another study assessing the antimicrobial properties of isoxazole derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic strategies for preparing Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate?

  • Methodological Answer : A multi-step approach is typically employed, starting with the condensation of furan-2-carbaldehyde with aminopyridine derivatives, followed by cyclization using POCl₃ or PPA (polyphosphoric acid) to form the isoxazolo[5,4-b]pyridine core. Esterification with methanol under acidic conditions introduces the methyl carboxylate group. Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradient) and characterized via NMR (¹H/¹³C) and LC-MS .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals by comparing coupling patterns (e.g., furan protons at δ 6.3–7.1 ppm, aromatic protons from p-tolyl at δ 7.2–7.6 ppm).
  • X-ray crystallography : Resolve regiochemistry of the isoxazolo-pyridine fusion using single-crystal diffraction (e.g., C–C bond lengths in the fused ring system, typically ~1.39 Å) .
  • IR spectroscopy : Confirm ester carbonyl absorption at ~1720 cm⁻¹ and isoxazole C=N stretching at ~1600 cm⁻¹ .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer :
  • Solubility: Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water or alcohols. Use sonication for dissolution.
  • Stability: Store at –20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis or furan ring oxidation. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOE correlations or LC-MS adducts) be systematically addressed?

  • Methodological Answer :
  • NOE Analysis : Perform 2D NOESY to distinguish between regioisomers (e.g., furan proximity to p-tolyl vs. ester groups).
  • LC-MS Adducts : Use high-resolution mass spectrometry (HRMS) with ESI+ to identify sodium/potassium adducts ([M+Na]⁺, [M+K]⁺) and adjust ionization conditions (e.g., formic acid additive) .
  • Contradictory NMR Splitting : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature-dependent studies to rule out dynamic processes .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., p38 MAPK, as seen in isoxazolone derivatives). Focus on the furan and p-tolyl motifs as pharmacophores .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against in vitro enzyme inhibition assays (IC₅₀) .

Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?

  • Methodological Answer :
  • Cyclization Step : Replace POCl₃ with microwave-assisted synthesis (100–120°C, 30 min) to improve yield from 60% to >85% .
  • Esterification : Use Dean-Stark traps to remove water and shift equilibrium toward ester formation.
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Perform time-dependent inhibition assays (e.g., p38 MAPK) with varying ATP concentrations to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis Studies : Introduce point mutations (e.g., Lys53→Ala in ATP-binding pocket) to confirm binding site specificity .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₐₙ/kₒff) to quantify affinity (KD) .

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